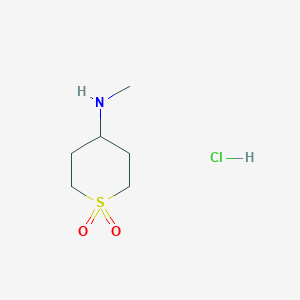
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a chemical compound that features a pyrazole ring substituted with an amino group and a cyanomethylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or by direct amination of the pyrazole ring.
Attachment of the cyanomethylacetamide moiety: This step involves the reaction of the amino-substituted pyrazole with cyanomethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)acetonitrile: Similar structure but lacks the cyanomethylacetamide moiety.
2-(4-amino-1H-pyrazol-1-yl)acetohydrazide: Contains a hydrazide group instead of the cyanomethylacetamide moiety.
Uniqueness
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is unique due to the presence of both the pyrazole ring and the cyanomethylacetamide moiety, which can confer specific chemical and biological properties not found in the similar compounds listed above.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide involves the reaction of 4-amino-1H-pyrazole with cyanomethyl acetate followed by purification and isolation of the desired product.", "Starting Materials": [ "4-amino-1H-pyrazole", "Cyanomethyl acetate", "Solvent (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 4-amino-1H-pyrazole in a suitable solvent", "Add cyanomethyl acetate to the solution and stir at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent and dry under vacuum", "Purify the product by recrystallization or chromatography", "Characterize the product by spectroscopic and analytical methods" ] } | |
CAS番号 |
1152853-34-3 |
分子式 |
C7H9N5O |
分子量 |
179.18 g/mol |
IUPAC名 |
2-(4-aminopyrazol-1-yl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C7H9N5O/c8-1-2-10-7(13)5-12-4-6(9)3-11-12/h3-4H,2,5,9H2,(H,10,13) |
InChIキー |
BPFNSCTVHROGMK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CC(=O)NCC#N)N |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



